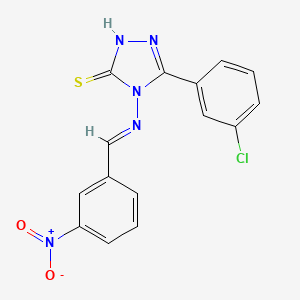

5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

478255-09-3 |

|---|---|

Molecular Formula |

C15H10ClN5O2S |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10ClN5O2S/c16-12-5-2-4-11(8-12)14-18-19-15(24)20(14)17-9-10-3-1-6-13(7-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |

InChI Key |

QYYXZHZUQIXFAP-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely adopted method involves the cyclization of 3-chlorobenzoyl thiosemicarbazide in alkaline media. For instance, 3-chlorobenzoyl hydrazine reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions in ethanol. This generates the intermediate potassium salt of 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which undergoes further cyclization with hydrazine hydrate to yield 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Key parameters include:

Alternative Routes Using Hydrazine Derivatives

An alternative approach starts with 3-chlorophenyl acetohydrazide. Reaction with ammonium thiocyanate (NH₄SCN) in acidic conditions forms a thiosemicarbazide intermediate, which cyclizes in sodium hydroxide (NaOH) to produce the triazole-thiol core. This method avoids carbon disulfide but requires stringent pH control to prevent byproduct formation.

The introduction of the 3-nitrobenzylidene group occurs via Schiff base condensation between the triazole-thiol intermediate and 3-nitrobenzaldehyde.

Condensation Reaction Conditions

The triazole-thiol derivative is dissolved in methanol or ethanol, and 3-nitrobenzaldehyde is added stoichiometrically. Catalytic acetic acid or lemon extract (citric acid) facilitates imine bond formation. Reaction parameters include:

Solvent and Catalytic Effects

Polar aprotic solvents like DMF enhance reaction rates but may reduce selectivity. Methanol balances solubility and ease of product isolation. Lemon extract, a green catalyst, offers comparable efficiency to acetic acid while reducing environmental impact.

Optimization Strategies

Temperature and Time Optimization

Studies comparing reflux (60°C) versus room-temperature reactions show a trade-off:

Solvent Impact on Yield

| Solvent | Conversion (%) | Purity (%) |

|---|---|---|

| Methanol | 68 | 95 |

| Ethanol | 65 | 93 |

| DMF | 72 | 88 |

Methanol achieves the best balance of yield and purity due to favorable solubility of both reactants.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol or ethanol/water mixtures to remove unreacted aldehyde and byproducts. This step elevates purity from ~80% to >95%.

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures, particularly when nitrobenzaldehyde derivatives isomerize. However, this method is less common due to scalability challenges.

Spectroscopic Validation

-

¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), imine proton (δ 8.9 ppm), and thiol proton (δ 13.9 ppm).

-

IR : C=N stretch (1605 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹), and S-H stretch (2570 cm⁻¹).

Challenges and Innovations

Byproduct Formation

Over-condensation or oxidation of the thiol group generates disulfides (detectable via LC-MS). Antioxidants like ascorbic acid mitigate this issue.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis, reducing reaction times from 24 hours to 30 minutes with comparable yields. Ionic liquid solvents (e.g., [BMIM]BF₄) further enhance efficiency but require specialized equipment.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization-Condensation | High scalability, established protocols | Long reaction times |

| Microwave-Assisted | Rapid, energy-efficient | High equipment costs |

| Ionic Liquid Catalysis | Enhanced selectivity | Solvent recovery challenges |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the nitro and thiol groups makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, this compound has shown promise in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiol group can form disulfide bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂) increase melting points (e.g., 200–202°C for compound 9c ) compared to methoxy-substituted derivatives (177–178°C ).

- Synthetic Yields : Schiff base formation typically yields 70–85%, influenced by aldehyde reactivity and reaction conditions. For example, 3-nitrobenzaldehyde derivatives show higher yields (81% for 9c ) than furyl or dichlorophenyl analogues .

Spectral and Electronic Comparisons

- IR Spectroscopy : Nitro groups in 3-nitrobenzylidene derivatives display asymmetric and symmetric stretching at 1294 and 1528 cm⁻¹, respectively . Methoxy or chloro substituents show distinct C-O (1255 cm⁻¹) or C-Cl (~750 cm⁻¹) peaks.

- ¹H-NMR : Aromatic protons in 3-nitrobenzylidene appear as a singlet at δ 8.69, while naphthalene protons in 9c resonate between δ 7.02–7.93 .

Biological Activity

5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a unique structure that includes a chlorophenyl group and a nitrobenzylidene moiety, which contribute to its pharmacological properties.

- Molecular Formula : C15H10ClN5O2S

- Molecular Weight : 359.8 g/mol

- CAS Number : 478255-09-3

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various studies regarding its antimicrobial properties.

Antimicrobial Activity

A study focused on the synthesis and biological evaluation of S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated significant antimicrobial activity against several pathogens. The synthesized compounds were tested against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the MIC values for various synthesized compounds related to triazole derivatives:

| Compound Name | Pathogen | MIC (µg/mL) | MBCK (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 31.25 | 62.5 |

| Compound B | S. aureus | 62.5 | 125 |

| Compound C | P. aeruginosa | 31.25 | 62.5 |

| Compound D | C. albicans | 62.5 | 125 |

These results indicate that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy among the derivatives tested .

The mechanism by which triazole-thiol compounds exert their antimicrobial effects is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth. The presence of the thiol group is crucial for these interactions, enhancing the compound's reactivity with biological targets.

Case Studies

-

Case Study on Anticancer Activity :

A study highlighted the potential anticancer properties of triazole derivatives, including those similar to this compound. These compounds demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . -

Anti-inflammatory Effects :

Another research effort explored the anti-inflammatory properties of triazole-thiol compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the recommended synthetic protocols for 5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how can reaction parameters be optimized for improved yields?

The synthesis involves a Schiff base condensation between 3-nitrobenzaldehyde and 5-(3-chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol. Key steps include:

- Reaction Conditions : Reflux in ethanol or methanol (6–8 hours) with glacial acetic acid as a catalyst.

- Optimization : Adjusting the aldehyde-to-amine molar ratio (1:1.2) improves yields. Higher purity is achieved via silica gel column chromatography using ethyl acetate/hexane gradients (30:70 to 50:50 v/v) .

- Yield Range : 73–83% under optimized conditions, with recrystallization in ethanol enhancing crystallinity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be observed?

- 1H NMR : Aromatic protons (δ 7.5–8.5 ppm for nitrobenzylidene and chlorophenyl groups) and the imine proton (δ 8.9–9.1 ppm).

- 13C NMR : Triazole ring carbons (δ 150–160 ppm) and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy : ν(S-H) at ~2560 cm⁻¹ and ν(C=N) at ~1610 cm⁻¹ confirm thiol and imine groups .

- HR-MS : Exact mass confirmation (e.g., [M+H]+ at m/z 379.0425) .

Q. What purification methods are most effective for isolating this compound, and how do solvent systems influence purity?

- Column Chromatography : Ethyl acetate/hexane gradients (25:75 to 50:50 v/v) effectively separate impurities. Higher ethyl acetate ratios elute polar byproducts .

- Recrystallization : Ethanol or methanol yields crystalline solids with >95% purity. Slow cooling minimizes co-precipitation of impurities .

Q. How should this compound be stored to ensure long-term stability, and what degradation pathways are most likely?

- Storage : Desiccated at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group and hydrolysis of the imine bond.

- Degradation Pathways : Hydrolysis under acidic/alkaline conditions (pH <4 or >10) and photodegradation via C–S bond cleavage under UV light (λ <300 nm) .

Advanced Questions

Q. How do structural modifications at the benzylidene or triazole positions influence biological activity, and what methodologies establish structure-activity relationships (SAR)?

Q. What integrated strategies are recommended for evaluating this compound’s toxicity profile?

- In Silico Prediction : Use ProTox-II or pkCSM to predict acute toxicity (LD₅₀) and hepatotoxicity.

- In Vivo Validation : Follow OECD Guideline 423 for acute oral toxicity in rodents. For example, an experimental LD₅₀ of 1190 mg/kg (class IV toxicity) aligns with QSAR predictions but requires metabolite profiling to resolve discrepancies .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous triazole derivatives?

- Systematic SAR : Compare substituent effects across analogs (e.g., 3-nitro vs. 4-methoxy derivatives).

- Assay Standardization : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and solvent (DMSO concentration ≤1%) .

- Meta-Analysis : Cross-reference in vitro results with molecular docking (e.g., CYP51 inhibition for antifungal activity) to validate mechanisms .

Q. What molecular docking approaches elucidate the compound’s mechanism of action against therapeutic targets?

- Target Selection : Prioritize enzymes like dihydrofolate reductase (antimicrobial) or cyclooxygenase-2 (anti-inflammatory).

- Docking Workflow :

Q. How does this compound compare to structural analogs in terms of physicochemical and pharmacological properties?

- Key Comparisons :

- Analytical Tools : Use PCA (principal component analysis) on descriptors like molecular weight, polar surface area, and H-bond donors .

Q. What analytical validation protocols ensure reproducibility in quantifying this compound in complex matrices?

- HPLC Method : C18 column, mobile phase = methanol:water (70:30), flow rate = 1 mL/min, UV detection at 254 nm.

- Validation Metrics :

- Linearity (R² >0.99 over 1–100 µg/mL).

- Recovery (>95% in spiked serum samples).

- LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.